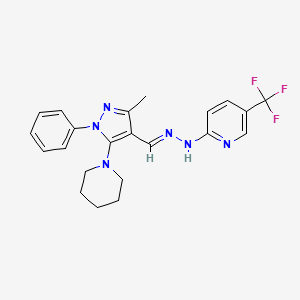

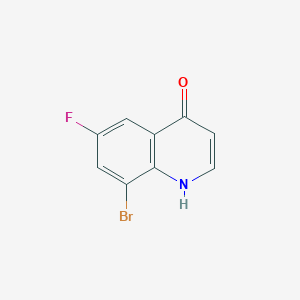

![molecular formula C19H24N2O4 B2508674 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide CAS No. 954685-84-8](/img/structure/B2508674.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide" is a synthetic molecule that may be related to various research efforts in the field of organic chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, biological evaluation, and molecular structure analysis.

Synthesis Analysis

The synthesis of related compounds involves cascade reactions and the use of palladium catalysis. For instance, the synthesis of 2-benzofuran-2-ylacetamides is achieved by a sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols . This method demonstrates the efficiency of using palladium catalysis in forming complex heterocyclic structures, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the X-ray crystal structure determination was used to confirm the molecular structure of novel pyrrolidene-2,5-dione derivatives . These techniques are crucial for confirming the identity and purity of synthesized compounds, including the one described in the command prompt.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include alkylation reactions, as seen in the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides . These reactions are typically carried out in organic solvents such as dimethylformamide, using bases like potassium carbonate. Understanding these reactions is essential for the synthesis and modification of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental studies. For instance, the anticonvulsant activity of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and their derivatives was evaluated using in vivo seizure models . Such studies provide insights into the pharmacological potential of these compounds and their physical properties, such as solubility and stability, which are important for their application as therapeutic agents.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Photooxidation and Cyclization Reactions

Research on compounds related to N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide includes investigations into photooxidation reactions, where lactams and amides transform into imides and hydroperoxides under specific conditions. These studies reveal insights into reaction mechanisms and potential synthetic applications Gramain, Remuson, & Troin, 1979.

Oxidation Processes

The RuO4-mediated oxidation of N-benzylated tertiary amines has been explored, highlighting the formation of lactams and dioxo-derivatives. This research contributes to understanding the oxidation pathways and the role of iminium cations as reaction intermediates Petride, Draghici, Florea, & Petride, 2004.

Pharmaceutical Applications

Anticonvulsant Agents

Studies on derivatives of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide focus on the synthesis of compounds with potential anticonvulsant effects. These include hybrid molecules combining fragments of known antiepileptic drugs, showcasing preliminary efficacy in preclinical seizure models Kamiński, Rapacz, Łuszczki, Latacz, Obniska, Kieć‐Kononowicz, & Filipek, 2015.

Antitumor and Antimicrobial Activities

The exploration of novel azetidine-2-one derivatives of 1H-benzimidazole, including structures related to N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide, has shown promising antibacterial and cytotoxic properties. These findings underscore the potential for developing new therapeutic agents targeting cancer and infectious diseases Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014.

Orientations Futures

The future directions for research on “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide” could involve further exploration of its potential biological activities, as well as its synthesis and characterization. In silico tools offer many uses in providing chemical information and drug–target interactions, and could be used to design more potent drugs .

Propriétés

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c22-18(7-13-3-1-2-4-13)20-10-14-8-19(23)21(11-14)15-5-6-16-17(9-15)25-12-24-16/h5-6,9,13-14H,1-4,7-8,10-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYCFJKPWRUPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

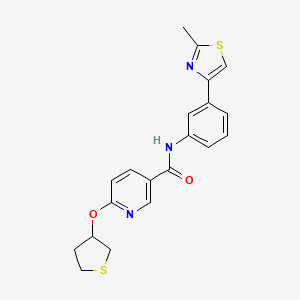

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)

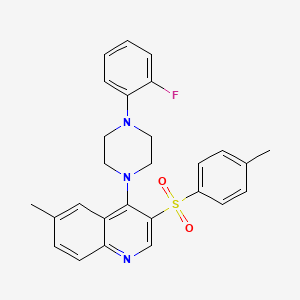

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

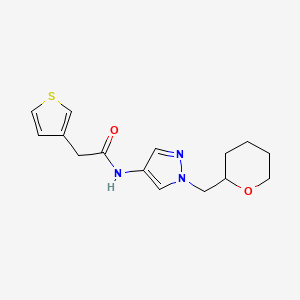

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)

![methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2508609.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508614.png)